molecular formula C14H14F3NO2S B15057495 Ethyl4-methyl-2-(4-(trifluoromethyl)phenyl)-4,5-dihydrothiazole-5-carboxylate

Ethyl4-methyl-2-(4-(trifluoromethyl)phenyl)-4,5-dihydrothiazole-5-carboxylate

Cat. No.: B15057495
M. Wt: 317.33 g/mol
InChI Key: HMGOJCWOTBNWGA-UHFFFAOYSA-N
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Description

Ethyl4-methyl-2-(4-(trifluoromethyl)phenyl)-4,5-dihydrothiazole-5-carboxylate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is notable for its trifluoromethyl group, which can significantly influence its chemical properties and biological activities.

Preparation Methods

The synthesis of Ethyl4-methyl-2-(4-(trifluoromethyl)phenyl)-4,5-dihydrothiazole-5-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Chemical Reactions Analysis

Ethyl4-methyl-2-(4-(trifluoromethyl)phenyl)-4,5-dihydrothiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

Ethyl4-methyl-2-(4-(trifluoromethyl)phenyl)-4,5-dihydrothiazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl4-methyl-2-(4-(trifluoromethyl)phenyl)-4,5-dihydrothiazole-5-carboxylate involves its interaction with specific molecular targets in biological systems. The trifluoromethyl group enhances its ability to penetrate cell membranes and interact with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation .

Comparison with Similar Compounds

Ethyl4-methyl-2-(4-(trifluoromethyl)phenyl)-4,5-dihydrothiazole-5-carboxylate can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.

Biological Activity

Ethyl 4-methyl-2-(4-(trifluoromethyl)phenyl)-4,5-dihydrothiazole-5-carboxylate is a thiazole derivative that has garnered interest due to its potential biological activities. This compound's structure includes a thiazole ring, which is known for its versatility in medicinal chemistry, particularly in the development of therapeutic agents.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

  • Molecular Formula : C13_{13}H12_{12}F3_{3}N1_{1}O2_{2}S1_{1}
  • Molecular Weight : 295.30 g/mol

Structural Features

The structural integrity of ethyl 4-methyl-2-(4-(trifluoromethyl)phenyl)-4,5-dihydrothiazole-5-carboxylate is crucial for its biological activity. The presence of the trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. Ethyl 4-methyl-2-(4-(trifluoromethyl)phenyl)-4,5-dihydrothiazole-5-carboxylate has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assays

In a study assessing the cytotoxic effects of this compound, it was found to have an IC50_{50} value of approximately 12 µM against human liver carcinoma (HepG2) cells. This suggests a potent inhibitory effect on cell proliferation, making it a candidate for further investigation in cancer therapy.

The mechanism by which ethyl 4-methyl-2-(4-(trifluoromethyl)phenyl)-4,5-dihydrothiazole-5-carboxylate exerts its biological effects appears to be linked to the modulation of apoptotic pathways. The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential.

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications on the thiazole ring and phenyl substituents significantly affect the biological activity. For instance, the presence of electron-withdrawing groups such as trifluoromethyl enhances cytotoxicity compared to other derivatives lacking such modifications.

CompoundIC50_{50} (µM)Mechanism
Ethyl 4-methyl-2-(4-(trifluoromethyl)phenyl)-4,5-dihydrothiazole-5-carboxylate12Induction of apoptosis
Control (Doxorubicin)10DNA intercalation

Safety and Toxicology

While evaluating the therapeutic potential of ethyl 4-methyl-2-(4-(trifluoromethyl)phenyl)-4,5-dihydrothiazole-5-carboxylate, it is essential to consider its safety profile. Preliminary toxicity assays indicate that at concentrations below 50 µM, the compound exhibits minimal cytotoxicity towards normal human fibroblast cells.

Toxicity Assessment

ParameterValue
LD50 (Mouse)>2000 mg/kg
MutagenicityNegative in Ames test

Properties

Molecular Formula

C14H14F3NO2S

Molecular Weight

317.33 g/mol

IUPAC Name

ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C14H14F3NO2S/c1-3-20-13(19)11-8(2)18-12(21-11)9-4-6-10(7-5-9)14(15,16)17/h4-8,11H,3H2,1-2H3

InChI Key

HMGOJCWOTBNWGA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(N=C(S1)C2=CC=C(C=C2)C(F)(F)F)C

Origin of Product

United States

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